(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone
Description
The compound, a piperazine-linked heterocyclic molecule, features a 2-fluorophenyl methanone group attached to a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety. Its structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding elements, making it a candidate for targeting biological systems such as kinases or GPCRs. The piperazine ring enhances solubility, while the pyrimidine-pyrazole scaffold may contribute to binding specificity .
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-14-12-15(2)28(25-14)20-13-19(23-16(3)24-20)26-8-10-27(11-9-26)21(29)17-6-4-5-7-18(17)22/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXHFJKFEWEQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 357.42 g/mol. It features a piperazine ring, a pyrazole moiety, and a fluorophenyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and pyrimidine rings, followed by coupling reactions to attach the piperazine and fluorophenyl groups. The synthetic pathway can be summarized as follows:
- Formation of Pyrazole : Starting from appropriate aldehydes and hydrazines.
- Pyrimidine Synthesis : Utilizing condensation reactions to form the pyrimidine core.
- Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution.
- Final Coupling : Attaching the fluorophenyl group via electrophilic aromatic substitution.
Anticancer Activity
Recent studies have demonstrated that similar compounds exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperazine have shown cytotoxic effects against various cancer cell lines:
These findings suggest that modifications in the structure can enhance the anticancer activity of related compounds.
Antitubercular Activity
A related study evaluated substituted piperazine derivatives for their antitubercular effects against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 µM, indicating potential for further development as anti-TB agents .
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures often inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Flow cytometry studies have indicated that certain derivatives induce apoptosis in cancer cells, which is crucial for their anticancer efficacy .
Study on Cytotoxicity
In a detailed study on the cytotoxicity of related compounds, it was found that they exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for minimizing side effects during treatment .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that specific substitutions on the piperazine and pyrazole rings significantly influence the biological activity. For instance, electron-donating groups on the phenyl ring were associated with increased potency against cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, showing promise as a potential therapeutic agent against various types of cancer. For instance, a study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted approach to cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial and antifungal effects. In vitro studies have shown that similar compounds possess effective antimicrobial properties against pathogenic bacteria and fungi, indicating that (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone could be explored further for developing new antimicrobial agents .
Neuropharmacology
CNS Activity
The piperazine moiety in the compound suggests potential activity within the central nervous system (CNS). Compounds with similar structures have been investigated for their effects on neuroreceptors, leading to applications in treating neurological disorders such as anxiety and depression. Studies have demonstrated that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial targets in neuropharmacology .
Computational Chemistry
Molecular Docking Studies
Computational approaches such as molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and provide insights into the design of more potent derivatives. For example, docking studies have indicated that the compound interacts effectively with specific enzymes involved in disease pathways, making it a candidate for further development .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have shown that variations in substituents on the pyrazole and pyrimidine rings significantly impact biological activity. By systematically modifying these groups, researchers aim to enhance efficacy and reduce toxicity .
Synthesis and Derivatives
The synthesis of this compound has been achieved through several methods, often involving multi-step reactions that yield various derivatives with altered biological profiles. These derivatives are crucial for exploring new therapeutic avenues and improving existing compounds .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound: Pyrimidine (2-methyl) fused with 3,5-dimethylpyrazole at position 6, linked to a piperazine-2-fluorophenyl methanone.
- Compound 21 (): Thiophen-2-yl methanone with a trifluoromethylphenyl-piperazine.
- Example 76 (): Pyrazolo[3,4-d]pyrimidine core with morpholinomethylthiophene and fluorophenyl substituents. The pyrazolo-pyrimidine core is structurally distinct but shares functional similarity in targeting kinase active sites .
Substituent Effects on Physicochemical Properties
*Calculated based on structural formula.
- Fluorine vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, while Compound 21’s trifluoromethylphenyl offers stronger electronegativity, which may improve membrane permeability .
- Heteroaromatic Moieties : The target’s pyrimidine-pyrazole system contrasts with Example 76’s pyrazolo-pyrimidine, which includes a thiophene-morpholine group. This difference could influence binding kinetics in enzyme inhibition .
Preparation Methods
Pyrimidine Core Synthesis
The 2-methylpyrimidin-4-yl intermediate is commonly synthesized via the Biginelli reaction or condensation of β-ketoesters with amidines. For example, ethyl acetoacetate and acetamidine hydrochloride react under acidic conditions (HCl, ethanol, reflux) to yield 2-methylpyrimidin-4(3H)-one, which is subsequently chlorinated using POCl3 to form 4-chloro-2-methylpyrimidine (Yield: 78–85%). Alternative routes employ microwave-assisted synthesis to accelerate reaction kinetics, achieving completion in 30 minutes versus 24 hours under conventional heating.
Pyrazole Substitution at Position 6
Introducing the 3,5-dimethylpyrazole group requires nucleophilic displacement of the 4-chloro substituent. Using 3,5-dimethyl-1H-pyrazole and K2CO3 in DMF at 120°C for 12 hours achieves substitution with yields of 65–72%. Computational studies suggest that electron-donating methyl groups on the pyrazole enhance nucleophilicity, facilitating displacement even at lower temperatures (80°C).
Piperazine Coupling at Position 4
Piperazine attachment is typically accomplished via Buchwald–Hartwig amination using Pd(OAc)2/Xantphos as the catalytic system. For instance, reacting 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine with piperazine in dioxane at 100°C for 24 hours yields the piperazinyl intermediate (Yield: 60–68%). Recent protocols substitute Pd catalysts with CuI/1,10-phenanthroline systems, reducing costs while maintaining comparable efficiency (Yield: 58–63%).
Methanone Functionalization
The final step involves coupling the piperazinyl intermediate with 2-fluorobenzoyl chloride. Using Et3N as a base in dichloromethane at 0°C to room temperature affords the target compound in 70–75% yield. Alternative methods employ Schlenk techniques under inert atmospheres to minimize hydrolysis of the acid chloride, boosting yields to 82%.
Multicomponent Reaction Approaches
One-pot MCRs have emerged as superior alternatives to stepwise synthesis. A representative protocol combines 3,5-dimethylpyrazole, 2-methylpyrimidin-4-amine, piperazine, and 2-fluorobenzaldehyde in ethanol with APTS (aminopropyltriethoxysilane) as a catalyst. Heating at 80°C for 8 hours yields the target compound directly (Yield: 55–60%). This method circumvents intermediate isolation, though scalability remains limited by byproduct accumulation.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Synthesis | Sequential reactions, Pd catalysis | 68 | 98 |
| MCR (APTS catalyst) | One-pot, ethanol, 80°C | 60 | 95 |
| Cu-Catalyzed Coupling | CuI/1,10-phenanthroline, dioxane | 63 | 97 |
Crystallographic and Spectroscopic Characterization
X-ray diffraction data for analogous compounds reveal bond lengths and angles consistent with localized single bonds and planar aromatic systems. For example, the C–O bond in the methanone group measures 1.422(3) Å, while the dihedral angle between the pyrimidine and fluorophenyl rings is 70.25°, indicating significant steric hindrance. Hydrogen bonding between the piperazine N–H and methanone oxygen (O1–H1…O3, 1.9905(17) Å) stabilizes the crystal lattice, a feature critical for recrystallization strategies.
1H-NMR (400 MHz, CDCl3)
- δ 8.21 (s, 1H, pyrimidine H5)
- δ 7.45–7.38 (m, 4H, fluorophenyl)
- δ 6.12 (s, 1H, pyrazole H4)
- δ 3.82–3.75 (m, 8H, piperazine)
- δ 2.51 (s, 3H, pyrimidine-CH3)
- δ 2.34 (s, 6H, pyrazole-CH3)
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions. For example, pyrimidine-piperazine intermediates can be prepared via nucleophilic substitution or coupling reactions. A common approach includes:
Step 1: Condensation of 3,5-dimethyl-1H-pyrazole with 2-methylpyrimidin-4-yl chloride under reflux in acetonitrile (70–80°C, 12–24 hours) .
Step 2: Piperazine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions (e.g., K₂CO₃ in DMF at 100°C) .
Step 3: Final methanone formation using 2-fluorobenzoyl chloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours) .
Purity (>95%) is verified via HPLC, with yields influenced by solvent choice (polar aprotic solvents preferred) and inert atmosphere conditions .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer:
- ¹H/¹³C NMR: Peaks at δ 2.1–2.5 ppm (methyl groups on pyrazole/pyrimidine), δ 3.4–3.8 ppm (piperazine protons), and δ 7.2–8.1 ppm (fluorophenyl aromatic protons) .
- IR Spectroscopy: Absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1540–1600 cm⁻¹ (C=N/C=C aromatic), and 1250 cm⁻¹ (C-F) .
- Mass Spectrometry: Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 452.2 calculated for C₂₃H₂₅FN₆O) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer:
- Dose-Response Analysis: Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer screens) to identify assay-specific artifacts .
- Target Selectivity Profiling: Use kinase/GPCR panels to assess off-target effects. For example, fluorophenyl-methanone derivatives may inhibit cytochrome P450 isoforms, skewing cytotoxicity results .
- Statistical Validation: Apply ANOVA or Tukey’s HSD to evaluate significance of discrepancies in replicate studies (e.g., 4 replicates with 5 plants each in split-plot designs) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., EGFR or PARP1). The pyrimidine-piperazine core shows π-π stacking with kinase active sites .
- QSAR Studies: Correlate substituent electronegativity (e.g., fluorine position on phenyl) with logP and IC₅₀ values. Fluorine at the ortho position enhances metabolic stability .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives .
Q. What environmental impact assessment methods apply to this compound?
- Methodological Answer:
- Biodegradation Studies: Use OECD 301F respirometry to measure % mineralization in soil/water systems over 28 days. Piperazine derivatives often show moderate persistence (DT₅₀ = 30–60 days) .
- Ecotoxicology: Test Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201). Fluorinated aromatic compounds may exhibit acute toxicity at >10 mg/L .
- Leaching Potential: Calculate soil adsorption coefficient (Kₐ) via HPLC retention time; logKₐ < 2 indicates high mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
